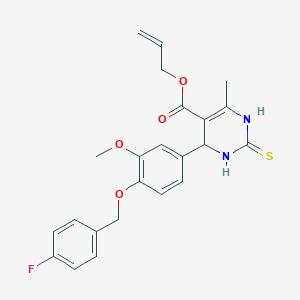
Allyl 4-(4-((4-fluorobenzyl)oxy)-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule with several functional groups. It contains an allyl group, a fluorobenzyl group, a methoxyphenyl group, and a tetrahydropyrimidine group. These groups are common in many organic compounds and can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The fluorobenzyl and methoxyphenyl groups are aromatic, while the tetrahydropyrimidine group is a heterocyclic ring .Chemical Reactions Analysis
The compound’s reactivity would depend on the specific functional groups present. For example, the allyl group could participate in reactions with electrophiles, and the fluorobenzyl group could undergo nucleophilic aromatic substitution . The tetrahydropyrimidine ring might also undergo reactions at the carbonyl and amino groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like the carbonyl group and the ether group in the methoxyphenyl moiety could increase its solubility in polar solvents .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Biginelli Condensations of Fluorinated Compounds : Saloutin et al. (2000) explored the condensation of fluorinated 3-oxo esters or 1,3-diketones with benzaldehyde and (thio)urea, resulting in diastereoselective formation of 4-fluoroalkyl-4-hydroxy-2-oxo(thioxo)-6-phenyl-hexahydropyrimidine-5-carboxylates. This study provides insight into synthetic routes relevant to the compound of interest (Saloutin et al., 2000).
Ionic Liquid-Promoted Synthesis : Tiwari et al. (2018) reported an ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives, including structures similar to the compound , demonstrating an environmentally friendly and rapid synthesis method (Tiwari et al., 2018).
Pharmacological Applications
Antimicrobial and Antifungal Activities : The study by Tiwari et al. also evaluated the synthesized derivatives for their in vitro antifungal and antibacterial activity, revealing compounds with significant potency, including those bearing fluoro groups and thioxo moieties. This underscores the potential pharmaceutical application of compounds structurally related to the one (Tiwari et al., 2018).
Cytotoxicity and Anticancer Evaluation : Sharma et al. (2012) synthesized and evaluated a series of tetrahydropyrimidine derivatives for their antimicrobial and anticancer potential. Compounds similar to the one of interest showed promising activity against various cancer cell lines, highlighting the compound's relevance in anticancer research (Sharma et al., 2012).
properties
IUPAC Name |
prop-2-enyl 4-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S/c1-4-11-29-22(27)20-14(2)25-23(31)26-21(20)16-7-10-18(19(12-16)28-3)30-13-15-5-8-17(24)9-6-15/h4-10,12,21H,1,11,13H2,2-3H3,(H2,25,26,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWMOSMLUPJURU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)OC)C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 4-(4-((4-fluorobenzyl)oxy)-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

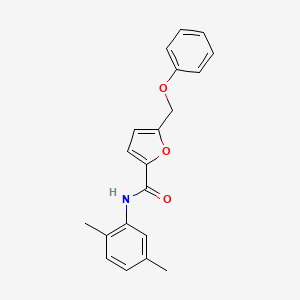
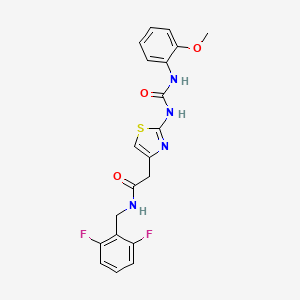
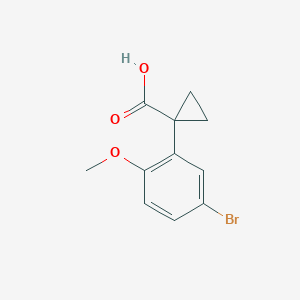
![5-amino-2-{[4-(trifluoromethoxy)phenyl]carbonyl}-1,2-oxazol-3(2H)-one](/img/structure/B2587923.png)
![Methyl 4-[(3,4-difluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2587925.png)
![N-(2-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2587929.png)
![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2587930.png)

![7-Amino-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride](/img/structure/B2587933.png)
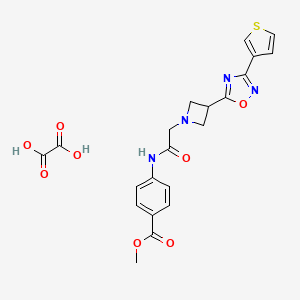
![[(Z)-(1,3-dimethyl-5-oxopyrazol-4-ylidene)amino] 5-chloro-1,3-dimethylpyrazole-4-sulfonate](/img/structure/B2587935.png)
![2-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2587936.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2587939.png)